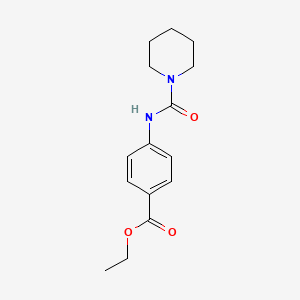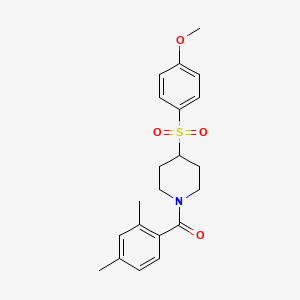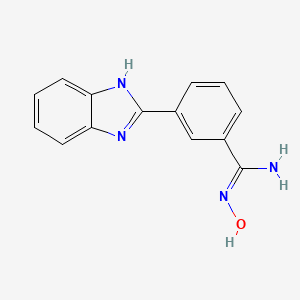
2-(4-Propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with a propoxy group at the para position and an ethanol group at the ortho position. This compound is a white to yellow solid and is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propoxyphenyl)ethanol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-propoxyphenol with ethylene oxide under basic conditions to yield the desired product . The reaction can be represented as follows:
[ \text{4-Propoxyphenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Propoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-(4-Propoxyphenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 2-(4-Propoxyphenyl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-Propoxyphenyl)acetaldehyde
Reduction: 2-(4-Propoxyphenyl)ethane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-(4-Propoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
2-(2-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the ortho position.
2-(3-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the meta position.
Phenoxyethanol: A related compound with a phenyl group substituted with an ethoxy group.
Comparison: 2-(4-Propoxyphenyl)ethanol is unique due to the specific positioning of the propoxy group at the para position, which can influence its chemical reactivity and biological activity. Compared to its ortho and meta analogs, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRURGXNWRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
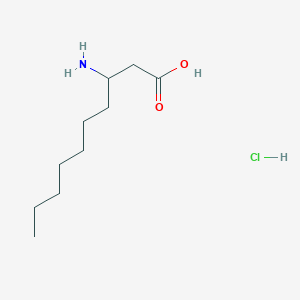
![methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2484720.png)
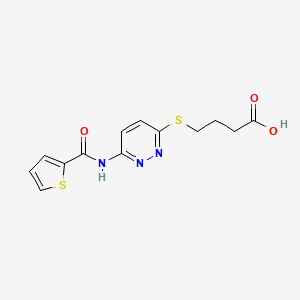
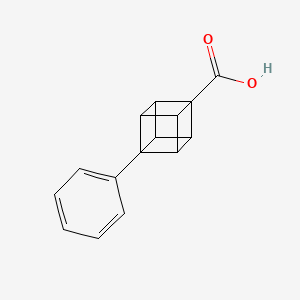
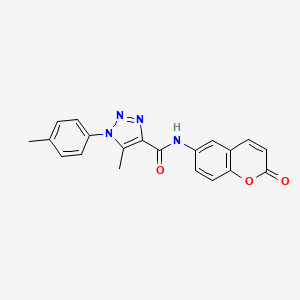
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
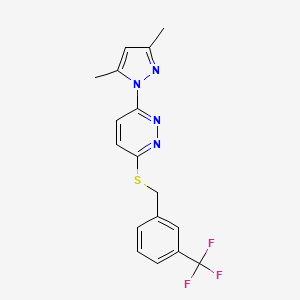
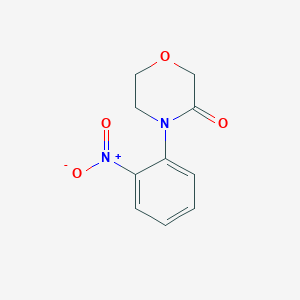
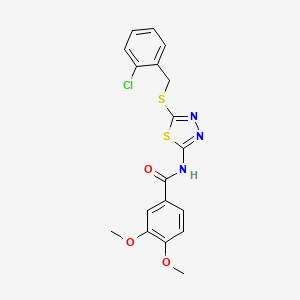
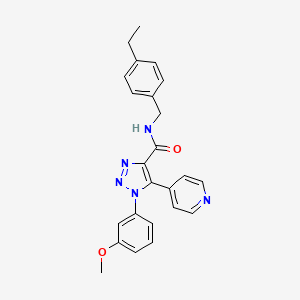
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
